molecular formula C19H22BrNO3 B2395148 3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide CAS No. 1797694-15-5

3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide

Cat. No.: B2395148
CAS No.: 1797694-15-5
M. Wt: 392.293
InChI Key: AJFYGEDLQBCXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide typically involves the reaction of 2-bromobenzoyl chloride with 2-methoxy-2-(3-methoxyphenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide
  • 3-(2-fluorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide
  • 3-(2-iodophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)propanamide

Uniqueness

3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, which may enhance the compound’s biological activity and specificity compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO3/c1-23-16-8-5-7-15(12-16)18(24-2)13-21-19(22)11-10-14-6-3-4-9-17(14)20/h3-9,12,18H,10-11,13H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFYGEDLQBCXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)CCC2=CC=CC=C2Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.